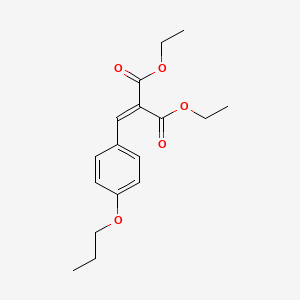

diethyl (4-propoxybenzylidene)malonate

Descripción

Diethyl (4-propoxybenzylidene)malonate is a malonate ester derivative featuring a 4-propoxybenzylidene substituent. Its molecular formula is C₁₆H₂₀O₅ (average mass: 292.33 g/mol), formed by the Knoevenagel condensation of diethyl malonate with 4-propoxybenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of trisubstituted alkenes, heterocycles, and bioactive molecules . The 4-propoxy group imparts electron-donating effects via resonance, influencing reactivity, solubility, and molecular interactions.

Propiedades

IUPAC Name |

diethyl 2-[(4-propoxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-4-11-22-14-9-7-13(8-10-14)12-15(16(18)20-5-2)17(19)21-6-3/h7-10,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVIPPYZNUVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The substituent on the benzylidene moiety significantly impacts electronic and steric properties. Key analogs include:

| Substituent | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Electronic Effect |

|---|---|---|---|---|

| 4-Propoxy | Diethyl (4-propoxybenzylidene)malonate | C₁₆H₂₀O₅ | 292.33 | Electron-donating (resonance) |

| 4-Methyl | Diethyl (4-methylbenzylidene)malonate | C₁₅H₁₈O₄ | 262.30 | Electron-donating (inductive) |

| 4-Nitro | Diethyl (4-nitrobenzylidene)malonate | C₁₄H₁₅NO₆ | 293.28 | Electron-withdrawing |

| 4-Hydroxy-3-methoxy | Diethyl (4-hydroxy-3-methoxybenzylidene)malonate | C₁₄H₁₆O₆ | 280.28 | Mixed (H-bonding capability) |

Key Observations :

- 4-Propoxy : The propoxy group enhances lipophilicity compared to methyl or nitro derivatives, improving solubility in organic solvents. Its electron-donating nature moderates reactivity in electrophilic substitutions .

- 4-Nitro: The nitro group strongly withdraws electrons, increasing reactivity in Knoevenagel condensations and Michael additions but reducing solubility in non-polar solvents .

- 4-Hydroxy-3-methoxy : The hydroxyl and methoxy groups enable hydrogen bonding, influencing crystal packing and biological interactions .

Reactivity in Organic Reactions

Knoevenagel Condensation :

- 4-Propoxy : Moderate reactivity due to electron-donating effects; requires standard conditions (piperidine/acetic acid catalyst, reflux) .

- 4-Nitro : High reactivity; reactions proceed faster under mild conditions due to electron-withdrawing activation of the benzylidene carbon .

- 4-Methyl : Comparable to 4-propoxy but slightly less sterically hindered, leading to higher yields in some cases .

Copper-Catalyzed Arylation :

Diethyl malonate derivatives undergo α-arylation with aryl iodides. Electron-withdrawing groups (e.g., nitro) enhance coupling efficiency, while electron-donating groups (e.g., propoxy) may require longer reaction times .

Physical Properties and Crystallography

- Melting Points :

- Solubility: 4-Propoxy: Enhanced solubility in toluene and ethyl acetate due to hydrophobic propoxy chain . 4-Hydroxy-3-methoxy: Moderate solubility in polar solvents (e.g., ethanol) due to H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.